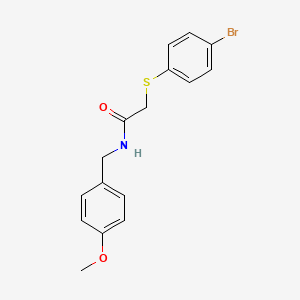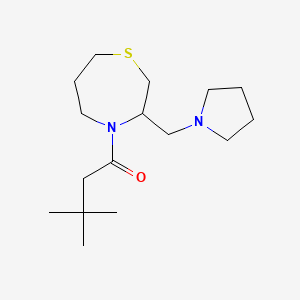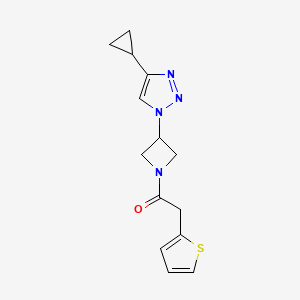![molecular formula C15H16N2O5 B2531465 N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide CAS No. 370846-47-2](/img/structure/B2531465.png)
N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted acetamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride or other acylating agents. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of the synthesized acetamide derivatives are often confirmed using spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using these methods and was found to exhibit intermolecular hydrogen bonds . The crystal structures of other N-substituted acetamides have also been determined, revealing planar orientations and various intermolecular interactions . These findings provide insights into the potential molecular structure of "N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide".
Chemical Reactions Analysis
The reactivity of N-substituted acetamides can be influenced by the substituents on the nitrogen and the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the amide hydrogen and the susceptibility of the carbonyl group to nucleophilic attack. The papers do not provide specific reactions for the compound , but they do discuss the synthesis and reactivity of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of strong intermolecular hydrogen bonding, as observed in some of the synthesized compounds, can lead to higher melting points and lower solubility in nonpolar solvents . The steric and electronic effects of the substituents also play a role in these properties. While the papers do not provide data on the specific compound of interest, they offer valuable information on the properties of structurally similar acetamides.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
One significant application in synthetic chemistry involves the development of novel methodologies for synthesizing compounds with potential antimalarial and antimicrobial activities. For instance, Werbel et al. (1986) explored the synthesis and quantitative structure-activity relationships of a series of compounds related to tebuquine, demonstrating their efficacy against Plasmodium berghei in mice, suggesting potential antimalarial applications Werbel et al., 1986. Similarly, Lovmo et al. (2017) reported a short synthesis of 3-enoyltetramic acids using an acyl ylide conjugate of Meldrum’s acid, presenting a new pathway for the synthesis of complex organic molecules Lovmo et al., 2017.
Medicinal Chemistry Applications
In medicinal chemistry, the focus has been on the synthesis of novel derivatives for potential therapeutic applications. Nikalje et al. (2012) synthesized a series of 2,4-thiazolidinedione derivatives exhibiting promising hypoglycemic activity in an animal model, illustrating the potential of such compounds in diabetes treatment Nikalje et al., 2012. Darwish et al. (2014) developed isoxazole-based heterocycles with significant antibacterial and antifungal activities, indicating their utility in addressing infectious diseases Darwish et al., 2014.
Material Science Applications
Research in material science has also benefited from the exploration of compounds based on N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide. For example, Gouda et al. (2022) investigated the competition between hydrogen, stacking, and halogen bonding in a similar compound, providing insights into molecular interactions that are crucial for designing new materials with specific properties Gouda et al., 2022.
Eigenschaften
IUPAC Name |
N-[4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9(18)17-11-6-4-10(5-7-11)16-8-12-13(19)21-15(2,3)22-14(12)20/h4-8,16H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOMKMYVNZKEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)
![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)
![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)
![3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531389.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)
![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)

![3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2531398.png)
![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)
![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)
![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)
